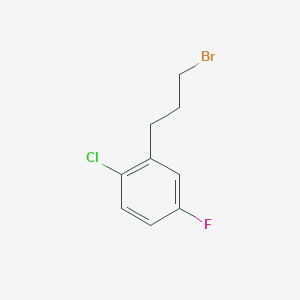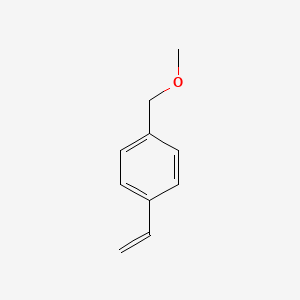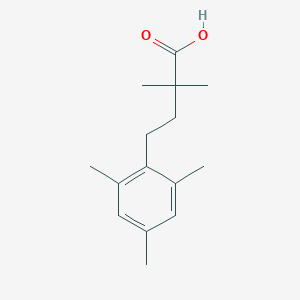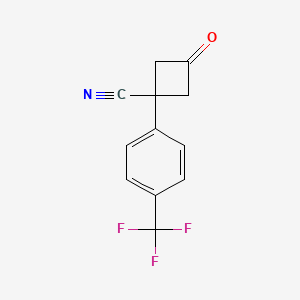
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
作用機序
The mechanism by which 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes, receptors, or other molecular pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile: The parent compound for comparison.
Uniqueness
The presence of the trifluoromethyl group in 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. These properties can enhance its performance in various applications, particularly in pharmaceuticals and materials science .
特性
分子式 |
C12H8F3NO |
|---|---|
分子量 |
239.19 g/mol |
IUPAC名 |
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11(7-16)5-10(17)6-11/h1-4H,5-6H2 |
InChIキー |
VZTRHWUNMZOELG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


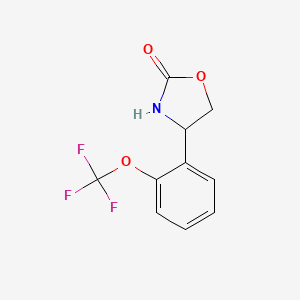
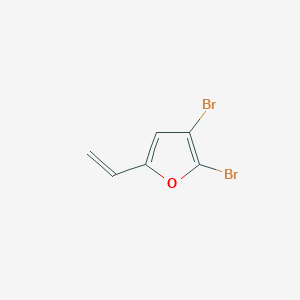
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
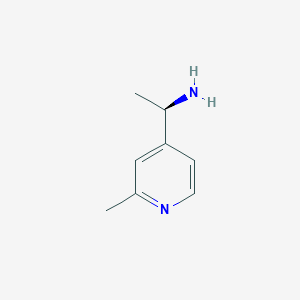
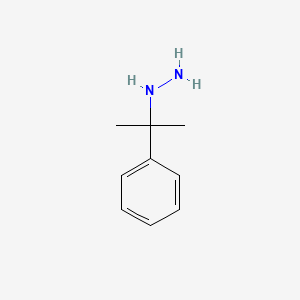
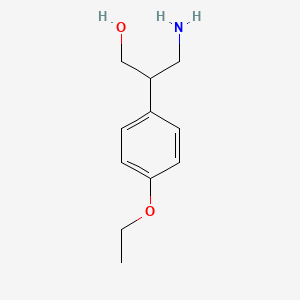

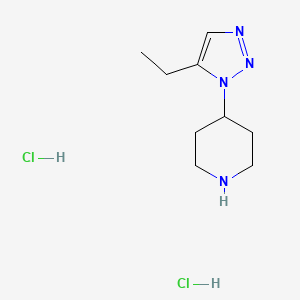

![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
